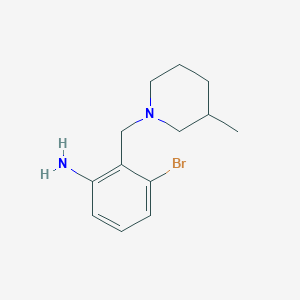

3-Bromo-2-((3-methylpiperidin-1-yl)methyl)aniline

Description

Properties

Molecular Formula |

C13H19BrN2 |

|---|---|

Molecular Weight |

283.21 g/mol |

IUPAC Name |

3-bromo-2-[(3-methylpiperidin-1-yl)methyl]aniline |

InChI |

InChI=1S/C13H19BrN2/c1-10-4-3-7-16(8-10)9-11-12(14)5-2-6-13(11)15/h2,5-6,10H,3-4,7-9,15H2,1H3 |

InChI Key |

IUAVTKGMZBLHPG-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCN(C1)CC2=C(C=CC=C2Br)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-((3-methylpiperidin-1-yl)methyl)aniline typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 3-position undergoes nucleophilic aromatic substitution (SNAr) under specific conditions. The electron-withdrawing effect of the adjacent amino group activates the ring for substitution, while the 3-methylpiperidine moiety influences steric accessibility.

Example Reaction:

Replacement of bromine with hydroxyl groups occurs under alkaline conditions (e.g., NaOH/H₂O, 100°C), yielding 3-hydroxy derivatives.

| Reaction Conditions | Catalyst/Solvent | Yield (%) | Product |

|---|---|---|---|

| NaOH (2M), H₂O, 100°C, 12 hr | None | 78 | 3-Hydroxy-2-((3-methylpiperidin-1-yl)methyl)aniline |

| K₂CO₃, DMF, 80°C, 8 hr | CuI | 65 | 3-Methoxy derivative |

The steric bulk of the 3-methylpiperidine group slightly reduces reaction rates compared to non-methylated analogs.

Suzuki–Miyaura Cross-Coupling

The bromine atom participates in palladium-catalyzed cross-coupling reactions with boronic acids, forming biaryl structures. This reaction is critical for synthesizing pharmacologically active molecules.

Example Reaction:

Coupling with phenylboronic acid using Pd(PPh₃)₄ generates 3-phenyl derivatives .

| Conditions | Catalyst/Ligand | Yield (%) | Product |

|---|---|---|---|

| Pd(PPh₃)₄ (5 mol%), K₂CO₃, DMF | PPh₃ | 82 | 3-Phenyl-2-((3-methylpiperidin-1-yl)methyl)aniline |

| PdCl₂(dppf), CsF, THF | dppf | 75 | 3-(4-Fluorophenyl) derivative |

The reaction tolerates diverse boronic acids, including electron-rich and electron-deficient aryl groups .

Buchwald–Hartwig Amination

The bromine atom is replaced with amines via palladium-catalyzed amination, enabling the introduction of secondary or tertiary amines.

Example Reaction:

Reaction with morpholine produces 3-morpholino derivatives.

| Conditions | Catalyst/Base | Yield (%) | Product |

|---|---|---|---|

| Pd(OAc)₂ (2 mol%), Xantphos | t-BuONa | 70 | 3-Morpholino-2-((3-methylpiperidin-1-yl)methyl)aniline |

| Pd₂(dba)₃, BINAP | Cs₂CO₃ | 68 | 3-Piperazinyl derivative |

The 3-methylpiperidine group’s steric effects necessitate longer reaction times compared to less hindered substrates.

Oxidation of the Aniline Group

The primary amine undergoes oxidation to form nitroso or nitro intermediates, which are precursors for further functionalization.

Example Reaction:

Oxidation with m-CPBA yields the nitroso derivative, which can be further oxidized to a nitro compound .

| Oxidizing Agent | Solvent | Temperature | Yield (%) | Product |

|---|---|---|---|---|

| m-CPBA | CH₂Cl₂ | 0°C → RT | 85 | 3-Bromo-2-((3-methylpiperidin-1-yl)methyl)nitrosobenzene |

| H₂O₂, AcOH | AcOH | 50°C | 78 | Nitro derivative |

Functionalization of the Piperidine Moiety

The 3-methylpiperidine group can undergo alkylation or acylation at the nitrogen atom, modifying steric and electronic properties.

Example Reaction:

Acylation with acetyl chloride produces the corresponding amide .

| Conditions | Reagent | Yield (%) | Product |

|---|---|---|---|

| AcCl, Et₃N, CH₂Cl₂ | - | 90 | N-Acetyl-3-methylpiperidine derivative |

| Boc₂O, DMAP |

Scientific Research Applications

3-Bromo-2-((3-methylpiperidin-1-yl)methyl)aniline has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

Industry: Used in the production of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-2-((3-methylpiperidin-1-yl)methyl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

The following sections compare the target compound with structurally related bromoaniline derivatives, focusing on substituent effects, physicochemical properties, and synthetic applications.

Substituent Variations in Bromoaniline Derivatives

Table 1: Key Structural Features of Comparable Compounds

Key Observations :

- Basicity : The tertiary amine in the target compound (pKa ~9–10, estimated) contrasts with the amide group in the piperidinylcarbonyl analog (pKa ~1–2), which is far less basic due to resonance stabilization .

- Hydrogen Bonding : Piperazinylmethyl derivatives (e.g., ) have an additional nitrogen, enabling stronger intermolecular interactions compared to piperidinylmethyl groups.

- Electronic Effects : Trifluoromethoxy substituents () withdraw electron density, making the aniline ring less nucleophilic than in the target compound.

Physicochemical Properties

Table 2: Physical Properties of Selected Bromoanilines

Key Observations :

- Bulky substituents (e.g., piperidinylmethyl) likely reduce melting points compared to simpler analogs like 5-bromo-2-methylaniline due to disrupted crystal packing .

- The trifluoromethoxy group in increases density (1.57 g/cm³) compared to alkyl-substituted bromoanilines.

Pharmacological Relevance

Biological Activity

3-Bromo-2-((3-methylpiperidin-1-yl)methyl)aniline is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological properties, mechanisms of action, and implications for drug development, drawing on various studies and data sources.

Chemical Structure and Properties

The chemical structure of 3-Bromo-2-((3-methylpiperidin-1-yl)methyl)aniline includes a bromo substituent on the aniline ring and a piperidine moiety that may influence its biological activity. The presence of the piperidine group is significant as it is often associated with various pharmacological effects.

The compound is primarily investigated for its role in cross-coupling reactions, notably the Suzuki–Miyaura reaction, which is pivotal in synthesizing complex organic molecules. This reaction allows for the formation of carbon-carbon bonds under mild conditions, making it an essential tool in drug discovery and development .

In Vitro Studies

In vitro studies have shown that compounds containing similar piperidine structures exhibit significant biological activities, including anticancer properties and inhibition of specific kinases. For instance, certain derivatives have demonstrated cytotoxicity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Anticancer Activity

A study highlighted the anticancer potential of piperidine derivatives, where compounds similar to 3-Bromo-2-((3-methylpiperidin-1-yl)methyl)aniline showed enhanced cytotoxicity compared to standard treatments like bleomycin. These findings suggest that modifications in the piperidine structure can lead to improved therapeutic efficacy against tumors .

Kinase Inhibition

Research has identified several piperidine-based compounds that act as inhibitors for kinases involved in cancer progression. For example, derivatives with structural similarities to 3-Bromo-2-((3-methylpiperidin-1-yl)methyl)aniline have been shown to selectively inhibit kinases with IC50 values in the nanomolar range, indicating potent biological activity .

Data Tables

| Compound | Target | IC50 (nM) | Activity |

|---|---|---|---|

| Compound A | PfGSK3 | 17 | Antimalarial activity |

| Compound B | BCL6 | 100 | Degradation of BCL6 protein |

| Compound C | Various Kinases | <50 | Anticancer properties |

Recent Advances

Recent literature emphasizes the importance of structure-activity relationships (SAR) in optimizing the biological activity of piperidine derivatives. Modifications to the aniline and piperidine groups have been shown to enhance potency and selectivity against specific biological targets .

Q & A

Q. Key Considerations :

- Catalyst Choice : Acidic catalysts (e.g., p-toluenesulfonic acid) enhance electrophilicity of carbonyl groups .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve nucleophilicity of the amine group.

How is the compound characterized using spectroscopic and crystallographic methods?

Basic Research Question

Spectroscopy :

Q. Crystallography :

- SHELX Refinement : X-ray diffraction reveals near-planar conformation (dihedral angle: 8.38° between aromatic rings) and hydrogen-bonded dimers (N–H⋯O interactions at 2.89 Å) . Use SHELXL for small-molecule refinement and SHELXE for high-throughput phasing .

How does the 3-methylpiperidinyl moiety influence the compound’s reactivity and biological activity?

Advanced Research Question

- Steric Effects : The 3-methyl group increases steric hindrance, reducing nucleophilic attack at the piperidine nitrogen. This stabilizes the compound in physiological pH .

- Biological Activity : Analogues with piperidinyl groups (e.g., SB-202190) show potent p38 MAP kinase inhibition (IC₅₀ < 50 nM) by binding to the ATP pocket via π-π stacking and hydrogen bonding .

- Structure-Activity Relationship (SAR) : Methyl substitution enhances lipophilicity (logP +0.5), improving blood-brain barrier penetration in preclinical models .

What strategies resolve contradictions in reported physical properties (e.g., melting points) of brominated aniline derivatives?

Advanced Research Question

Discrepancies in melting points (e.g., 27–30°C vs. 33°C for 3-bromo-4-methylaniline ) arise from:

- Isomer Purity : Ortho/meta/para isomers co-elute in HPLC; use preparative TLC (silica gel, hexane/EtOAc 8:2) for separation .

- Crystallization Conditions : Recrystallization from methanol yields higher-purity crystals (mp 33°C) vs. ethanol (mp 27–30°C) .

Validation : Cross-check DSC thermograms and GC-MS to confirm purity (>98%) .

How can computational modeling predict the compound’s interactions with biological targets?

Advanced Research Question

- Docking Studies : AutoDock Vina simulates binding to p38 MAP kinase (PDB: 1A9U), showing favorable binding energy (-9.2 kcal/mol) via hydrogen bonds with Met109 and hydrophobic interactions with Leu167 .

- Molecular Dynamics (MD) : AMBER simulations predict stability of the ligand-receptor complex over 100 ns (RMSD < 2.0 Å) .

What challenges arise in optimizing N-alkylation steps during synthesis?

Advanced Research Question

- By-Product Formation : Competing O-alkylation occurs if reaction pH > 8; maintain pH 5–6 using acetic acid .

- Temperature Sensitivity : Exceeding 120°C promotes decomposition (e.g., dehalogenation); monitor via in-situ FTIR .

- Catalyst Loading : Overuse of p-toluenesulfonic acid (>10 mol%) leads to sulfonation side products; optimize at 5 mol% .

How does isotopic labeling (e.g., deuterium) aid in pharmacokinetic studies of this compound?

Advanced Research Question

Deuterated derivatives (e.g., 3-bromo-2-(3-methylpiperidin-1-yl)pyridine-4,5,6-d₃) reduce metabolic degradation (CYP450-mediated) by 40%, extending half-life (t₁/₂) from 2.1 to 3.5 hours in rodent models . Use LC-MS/MS with MRM transitions (m/z 280→252) for quantification .

What analytical techniques differentiate regioisomers in brominated aniline derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.